molecular formula C22H22FNO6S B284996 ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B284996
M. Wt: 447.5 g/mol
InChI Key: OFUIAVRUWLKOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran core, followed by the introduction of the butyryl and sulfonyl groups. The final step involves the esterification of the carboxylate group with ethanol. Common reagents used in these reactions include acetic acid, methanesulfonic acid, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • ETHYL 5-[N-(4-FLUOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE (isomeric forms)

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22FNO6S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 5-[butanoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H22FNO6S/c1-4-6-20(25)24(31(27,28)17-10-7-15(23)8-11-17)16-9-12-19-18(13-16)21(14(3)30-19)22(26)29-5-2/h7-13H,4-6H2,1-3H3

InChI Key

OFUIAVRUWLKOOD-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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